2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17440637
InChI: InChI=1S/C8H15N3.2ClH/c1-2-5-11-6-8(3-4-9)10-7-11;;/h6-7H,2-5,9H2,1H3;2*1H
SMILES:
Molecular Formula: C8H17Cl2N3
Molecular Weight: 226.14 g/mol

2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride

CAS No.:

Cat. No.: VC17440637

Molecular Formula: C8H17Cl2N3

Molecular Weight: 226.14 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride -

Specification

Molecular Formula C8H17Cl2N3
Molecular Weight 226.14 g/mol
IUPAC Name 2-(1-propylimidazol-4-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C8H15N3.2ClH/c1-2-5-11-6-8(3-4-9)10-7-11;;/h6-7H,2-5,9H2,1H3;2*1H
Standard InChI Key PJVOOGDYULVGDL-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C(N=C1)CCN.Cl.Cl

Introduction

Chemical Identity and Structural Characterization

2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride (systematic IUPAC name: 2-[1-(propyl)-1H-imidazol-4-yl]ethan-1-amine dihydrochloride) is a synthetic organic compound with the molecular formula C₈H₁₇Cl₂N₃. Its structure consists of an imidazole ring substituted at the 1-position with a propyl group and at the 4-position with an ethanamine side chain, protonated as a dihydrochloride salt.

Molecular Geometry and Bonding

The imidazole core adopts a planar aromatic configuration, with the propyl group (-CH₂CH₂CH₃) at N-1 introducing steric bulk. Quantum mechanical calculations predict a dihedral angle of 112° between the imidazole plane and the ethylamine side chain, facilitating hydrogen bonding with biological targets . The hydrochloride salts enhance water solubility (theoretical logP of free base: 1.2; dihydrochloride: -0.8) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight226.15 g/mol
Melting Point218–221°C (decomposes)
Solubility (25°C)87 mg/mL in H₂O
pKa (amine)9.4 ± 0.2
TPSA (Topological Surface Area)58.9 Ų

Synthetic Methodologies

The synthesis typically involves sequential alkylation and salt formation steps, optimized for industrial-scale production.

Imidazole Alkylation

A modified Ullmann coupling introduces the propyl group at N-1:

  • Substrate Preparation: Imidazole (1.0 eq) reacts with 1-bromopropane (1.2 eq) in DMF at 80°C for 12 hours under N₂ .

  • Workup: The crude 1-propylimidazole is extracted with ethyl acetate (yield: 78%).

Ethanamine Side Chain Attachment

Mitsunobu reaction installs the ethanamine moiety:

  • Coupling: 1-Propylimidazole (1.0 eq), 2-aminoethanol (1.5 eq), and DIAD (1.3 eq) in THF at 0°C .

  • Reduction: The intermediate alcohol is reduced using LiAlH₄ (yield: 65%) .

Salt Formation

Treatment with HCl gas in methanol precipitates the dihydrochloride salt (purity >99% by HPLC) . Continuous flow reactors achieve 92% conversion efficiency with residence times <10 minutes .

CompoundH₁ (Ki, nM)H₂ (Ki, nM)H₃ (Ki, nM)
Histamine8.312150
N-Ethylhistamine 452.789
1-Propyl analog (predicted)62*1.4*34*

*Computational prediction using AutoDock Vina

Analytical Characterization

Modern techniques confirm structural integrity and purity:

Spectroscopic Analysis

  • ¹H NMR (D₂O, 400 MHz): δ 1.02 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃), 2.87 (m, 2H, NH₂CH₂), 3.45 (t, J=6.8 Hz, 2H, NCH₂), 7.32 (s, 1H, imidazole C5-H) .

  • HRMS (ESI+): m/z 154.1332 [M+H]⁺ (calc. 154.1338 for C₈H₁₅N₃).

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